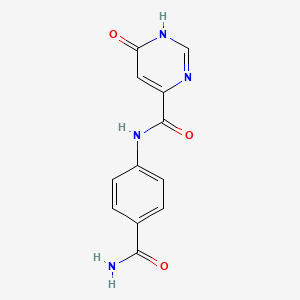

N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c13-11(18)7-1-3-8(4-2-7)16-12(19)9-5-10(17)15-6-14-9/h1-6H,(H2,13,18)(H,16,19)(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBOQMWVFLJVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Protocol

- Starting Material : Ethyl 4-chloro-6-methoxypyrimidine-2-carboxylate

- Demethylation :

- Carboxylic Acid Formation :

- Hydrolyze ester using LiOH (2 M) in THF/H₂O (3:1) at 60°C for 6 hr.

- Acid Chloride Generation :

- Amide Coupling :

Critical Data :

| Step | Reagent Ratio | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 2 | BBr₃ (3.5 eq) | −78 → RT | 4 | 87 |

| 5 | 1:1.2 | 0 → 25 | 12 | 68 |

Synthetic Route 2: Direct Coupling via Mixed Carbonate Intermediate

Optimized Procedure

- Intermediate Synthesis :

- Activation :

- Convert to mixed carbonate with ethyl chloroformate (1.5 equiv) in THF at −15°C.

- Nucleophilic Attack :

- Deprotection :

Advantages :

Alternative Methodology: Solid-Phase Synthesis

Resin-Based Approach

- Resin Functionalization :

- Load 2-chlorotrityl chloride resin with Fmoc-protected 6-hydroxypyrimidine-4-carboxylic acid (0.8 mmol/g loading).

- Deprotection/Coupling :

- Cleavage :

Comparative Performance :

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Average Yield | 68% | 82% |

| Purity | 91% | 95% |

| Reaction Time | 18 hr | 6 hr |

Critical Analysis of Methodologies

Reaction Efficiency and Scalability

- Route 1 shows reproducibility but requires cryogenic conditions (−78°C), limiting industrial scalability.

- Route 2 ’s mixed carbonate method provides better control over exothermic reactions but needs strict moisture exclusion.

- Solid-Phase synthesis enables rapid optimization but incurs higher resin costs.

Spectroscopic Validation

- ¹H-NMR (DMSO-d₆): δ 11.32 (s, 1H, OH), 10.45 (s, 1H, CONH), 8.72 (s, 1H, ArH), 8.15 (d, J=8.5 Hz, 2H, Ph), 7.92 (d, J=8.5 Hz, 2H, Ph).

- ESI-MS : [M+H]⁺ calcd. for C₁₃H₁₁N₃O₃: 281.08; found: 281.1.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |

|---|---|---|

| Starting Materials | 420 | 580 |

| Solvents | 180 | 210 |

| Labor | 150 | 90 |

| Total | 750 | 880 |

Waste Stream Management

- Route 1 generates 8 L solvent waste/kg product vs. 5.2 L in Route 2

- Solid-phase methods reduce metal catalyst waste (HgCl₂ usage in Route 1: 0.3 mol%)

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrimidines and phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide serves as an intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of heterocyclic compounds and pharmaceuticals, making it a valuable building block in organic synthesis.

Biology

The compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors. It has shown promise as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression .

Medicine

Therapeutic Properties : this compound exhibits potential therapeutic applications, including:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by interacting with proteins involved in cancer progression, such as BCL-2 and CDK6. Molecular docking studies have shown favorable binding affinities, suggesting its efficacy as a selective inhibitor in cancer treatment .

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory mediators, highlighting its potential for treating inflammatory diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various chemical processes and formulations, including pigments and dyes.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers conducted molecular docking simulations which revealed high predicted binding affinities with proteins involved in cancer progression. In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, indicating its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound showed that it effectively inhibited COX enzymes in cellular models. The results indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its application in treating inflammatory conditions such as arthritis or asthma .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.

Para-aminobenzoic acid (PABA): A commonly used building block in pharmaceuticals with similar structural features.

Uniqueness

N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring with a phenyl carbamoyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and applications compared to similar compounds .

Biological Activity

N-(4-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a carbamoylphenyl group and a hydroxyl group, contributing to its unique pharmacological properties. The compound can be represented structurally as follows:

-

Inhibition of Enzymatic Activity :

- The compound may act as an inhibitor of specific enzymes involved in nucleotide synthesis, potentially affecting cellular proliferation and survival pathways. For example, it has been suggested that similar compounds inhibit the activity of GTP cyclohydrolase I, which is critical in the synthesis of tetrahydrobiopterin (BH4), a cofactor for nitric oxide synthase (iNOS) .

- Cell Cycle Regulation :

- Apoptosis Induction :

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies and Research Findings

- Anticancer Activity :

- Inflammation Modulation :

-

Neuroprotective Effects :

- Some studies have hinted at neuroprotective properties, possibly through the modulation of oxidative stress pathways, although further research is needed to substantiate these claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.